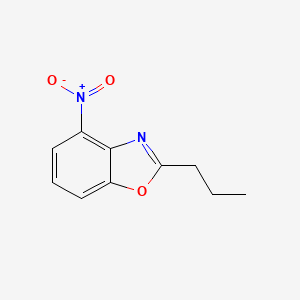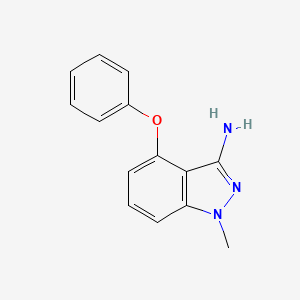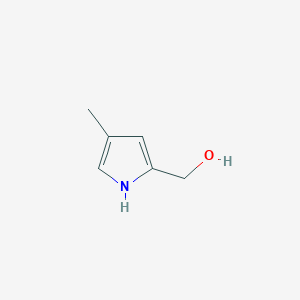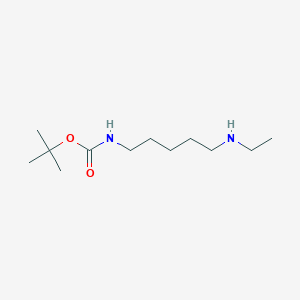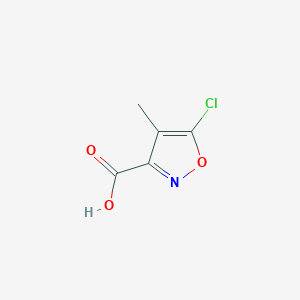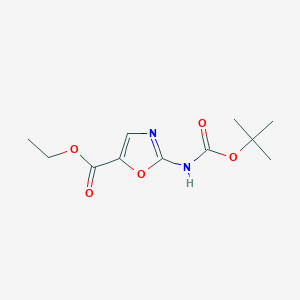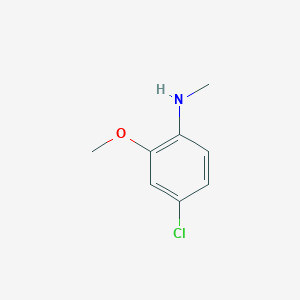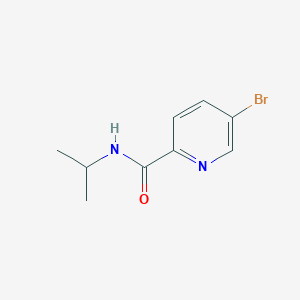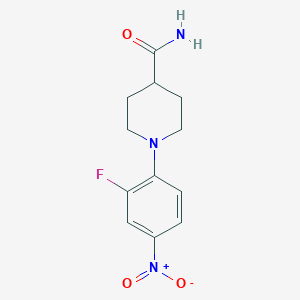
1-(2-氟-4-硝基苯基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14FN3O3 It is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxamide group on the piperidine ring
科学研究应用
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 1-(2-Amino-4-fluorophenyl)piperidine-4-carboxamide.
Substitution: 1-(2-Methoxy-4-nitrophenyl)piperidine-4-carboxamide.
Hydrolysis: 2-Fluoro-4-nitroaniline and piperidine-4-carboxylic acid.
作用机制
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups on the phenyl ring may play a role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but lacks the carboxamide group.
1-(4-Fluoro-2-nitrophenyl)piperidine: Similar structure with different substitution pattern on the phenyl ring.
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of both the fluoro and nitro groups on the phenyl ring, as well as the carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQYAIMZGNCRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
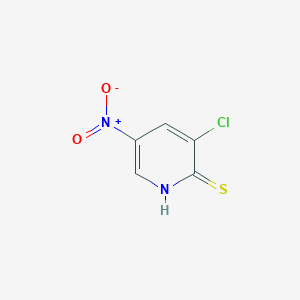
![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)
